molecular formula C11H16N4O B4502030 3-(4-acetyl-1-piperazinyl)-6-methylpyridazine

3-(4-acetyl-1-piperazinyl)-6-methylpyridazine

Cat. No.: B4502030
M. Wt: 220.27 g/mol
InChI Key: SBFVFXDRUZBWMV-UHFFFAOYSA-N
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Description

3-(4-acetyl-1-piperazinyl)-6-methylpyridazine is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.13241115 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Anticancer Activity
A compound closely related to 3-(4-acetyl-1-piperazinyl)-6-methylpyridazine, identified as TM208, demonstrates significant in vivo and in vitro anticancer activity with low toxicity. The metabolism of TM208 in rats, investigated through high-performance liquid chromatography coupled with tandem mass spectrometry, reveals several metabolites indicating its complex biotransformation and potential for diverse biological activities (Jiang et al., 2007).

Chemical Diversity and Drug Development
The chemical diversity of the piperazine unit, a core structure related to this compound, is highlighted in research focusing on synthesizing enantiomerically pure 6-substituted piperazine-2-acetic acid esters. These compounds serve as versatile scaffolds for drug development, illustrating the potential of piperazine derivatives in creating novel therapeutic agents (Chamakuri et al., 2018).

Antibacterial and Antimicrobial Activities
The exploration of piperazine derivatives for antibacterial and antimicrobial applications is extensive. Novel 1,4-disubstituted piperazines have shown promising results as antibacterial agents against resistant strains of bacteria, further emphasizing the role of piperazine derivatives in combating antimicrobial resistance (Shroff et al., 2022).

Innovations in Drug Design and Pharmacology
Research on σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a compound structurally related to this compound, has led to the development of analogues with reduced lipophilicity for potential therapeutic and diagnostic applications. This work showcases the importance of structural modifications in enhancing drug properties (Abate et al., 2011).

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9-3-4-11(13-12-9)15-7-5-14(6-8-15)10(2)16/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFVFXDRUZBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.